

Pharmacological Profile of S1RA Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: S1RA hydrochloride

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Abstract

S1RA hydrochloride (E-52862) is a potent and selective antagonist of the sigma-1 ($\sigma 1$) receptor, a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).^{[1][2]} This document provides a comprehensive overview of the pharmacological properties of S1RA, including its binding affinity, selectivity, and functional effects in various preclinical models. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its mechanism of action and therapeutic potential, particularly in the context of neuropathic pain.^{[3][4]}

Introduction

The sigma-1 ($\sigma 1$) receptor is a multifaceted protein that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.^[5] Its involvement in the pathophysiology of several neurological and psychiatric disorders has made it an attractive target for drug development. S1RA has emerged as a first-in-class selective $\sigma 1$ receptor antagonist, demonstrating significant promise in preclinical and clinical studies for the treatment of neuropathic pain. This guide consolidates the key pharmacological data and methodologies related to **S1RA hydrochloride**.

Binding Affinity and Selectivity

S1RA exhibits high affinity for the human and guinea pig σ 1 receptors, with significantly lower affinity for the sigma-2 (σ 2) receptor and a wide range of other molecular targets, highlighting its selectivity.

Table 1: Binding Affinity (Ki) of S1RA Hydrochloride for Sigma Receptors

Receptor Subtype	Species	Ki (nM)	Reference
σ 1 Receptor	Human	17	
σ 1 Receptor	Guinea Pig	23.5	
σ 2 Receptor	Guinea Pig	>1000	
σ 2 Receptor	Rat	>1000	

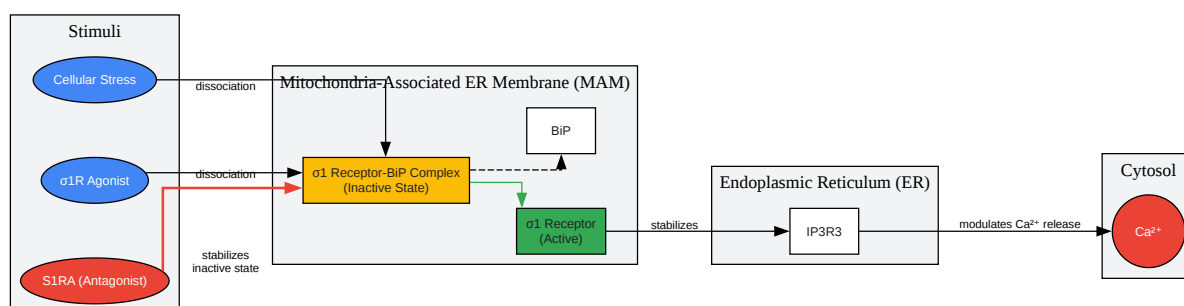
Table 2: Selectivity Profile of S1RA Hydrochloride

Target	Species	Ki (nM)	IC50 (nM)	Reference
5-HT2B Receptor	Human	328	4700	
Other Receptors, Transporters, Ion Channels, and Enzymes (170+ targets)	Various	>1000	-	

Mechanism of Action and Signaling Pathways

The σ 1 receptor, upon activation by agonists or cellular stress, dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to modulate the function of various "client" proteins, including ion channels and receptors. As an antagonist, S1RA is believed to stabilize the inactive state of the σ 1 receptor, preventing these downstream signaling events.

One of the key proposed mechanisms for the analgesic effect of S1RA involves the modulation of central sensitization. In models of neuropathic pain, S1RA has been shown to attenuate the hyperexcitability of spinal cord neurons. This is achieved, in part, by inhibiting formalin-evoked glutamate release in the spinal dorsal horn and enhancing noradrenaline levels, which activates the descending noradrenergic pain inhibitory system.



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Caption: Sigma-1 receptor activation and antagonism at the MAM.

In Vitro and In Vivo Pharmacology

S1RA has demonstrated efficacy in a variety of preclinical models of pain and neuronal hyperexcitability.

In Vitro Studies

- **Spinal Cord Sensitization:** In electrophysiological recordings from isolated mouse spinal cords, S1RA attenuated the "wind-up" phenomenon, a measure of central sensitization, which is induced by repetitive nociceptive stimulation.

In Vivo Studies

- **Neuropathic Pain Models:** Systemic administration of S1RA dose-dependently inhibited mechanical and thermal hypersensitivity in rodent models of neuropathic pain, including sciatic nerve injury and chemotherapy-induced neuropathy.
- **Inflammatory and Nociceptive Pain:** S1RA reduced pain behaviors in the formalin test (both phases) and capsaicin-induced mechanical hypersensitivity.
- **Receptor Occupancy:** Ex vivo binding studies have shown a significant correlation between the occupancy of central nervous system (CNS) $\sigma 1$ receptors by S1RA and its antinociceptive effects. S1RA effectively crosses the blood-brain barrier.

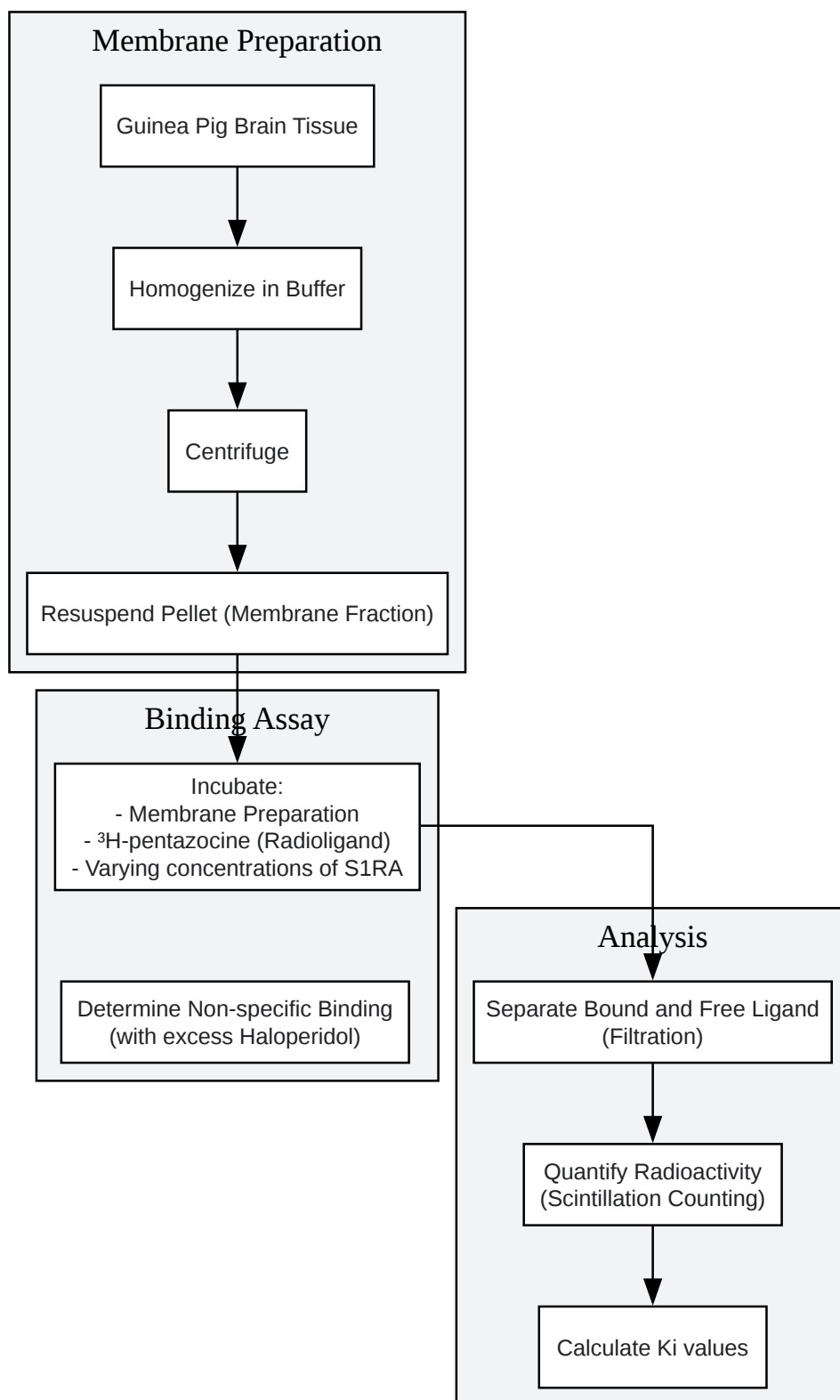
Table 3: Summary of In Vivo Efficacy of S1RA Hydrochloride

Animal Model	Pain Type	Effect	Route of Administration	Reference
Formalin Test (Mouse)	Inflammatory/Nociceptive	Dose-dependent inhibition of both phases	i.p. or p.o.	
Capsaicin-Induced Hypersensitivity (Mouse)	Nociceptive	Dose-dependent reversal of mechanical hypersensitivity	i.p. or p.o.	
Sciatic Nerve Injury (Mouse)	Neuropathic	Dose-dependent inhibition of mechanical and thermal hypersensitivity	i.p.	
Streptozotocin-Induced Diabetic Neuropathy (Rat)	Neuropathic	Reduction of mechanical hyperalgesia	i.p.	
Oxaliplatin-Induced Neuropathy (Rat)	Neuropathic	Reversal of cold allodynia	i.p.	

Experimental Protocols

Radioligand Binding Assays

This protocol is a generalized representation based on commonly cited methodologies for determining the binding affinity of S1RA.



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Caption: Workflow for radioligand binding assay.

Methodology:

- **Membrane Preparation:** Guinea pig brain tissue is homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended.
- **Binding Assay:** The membrane preparation is incubated with a radiolabeled σ_1 receptor ligand, such as --INVALID-LINK---pentazocine, and varying concentrations of **S1RA hydrochloride**.
- **Determination of Non-specific Binding:** A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol) to determine non-specific binding.
- **Separation and Quantification:** The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** The inhibition constant (K_i) is calculated from the IC_{50} value (the concentration of S1RA that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

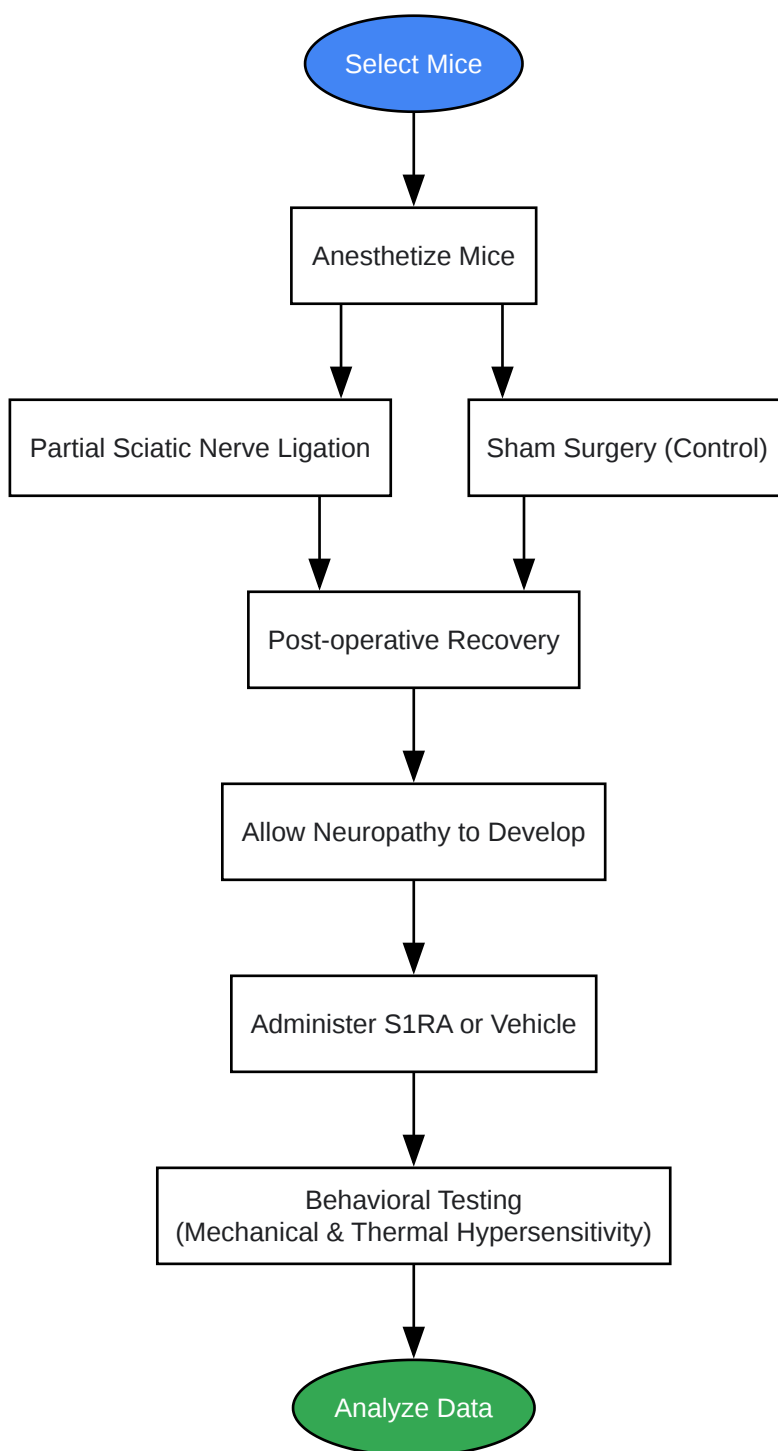
Animal Models of Neuropathic Pain: Sciatic Nerve Injury

This protocol describes a common surgical procedure to induce neuropathic pain in rodents, against which S1RA has been tested.

Methodology:

- **Anesthesia:** Mice are anesthetized using an appropriate anesthetic agent.
- **Surgical Procedure:** The sciatic nerve in one hind limb is exposed through a small incision. A partial and tight ligation of the nerve is performed with a suture. Sham-operated animals undergo the same procedure without nerve ligation.
- **Post-operative Care:** Animals are monitored during recovery and receive appropriate post-operative care.

- Behavioral Testing: At a designated time post-surgery (e.g., 12 days), animals are assessed for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).
- Drug Administration: **S1RA hydrochloride**, dissolved in a suitable vehicle (e.g., 0.9% physiological saline), is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses before behavioral testing.



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Caption: Workflow for sciatic nerve injury model.

Conclusion

S1RA hydrochloride is a highly selective σ_1 receptor antagonist with a well-characterized pharmacological profile. Its ability to modulate central sensitization and alleviate pain in various preclinical models provides a strong rationale for its development as a novel analgesic for neuropathic pain. The detailed methodologies and pathways described in this guide offer a foundational resource for researchers in the field of pain and neuropharmacology. Further investigation into the intricate signaling networks governed by the σ_1 receptor will continue to illuminate the full therapeutic potential of antagonists like S1RA.

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